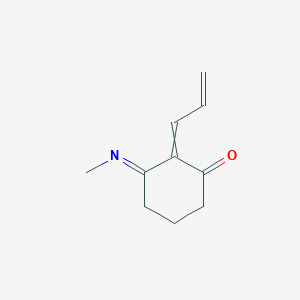
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The specific structure of this compound includes a methylimino group and a prop-2-en-1-ylidene group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the condensation of cyclohexanone with appropriate aldehydes or ketones in the presence of a base. The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylimino or prop-2-en-1-ylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism by which (3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a ketone functional group.
(E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: A stereoisomer with different spatial arrangement.
(3E)-3-(Ethylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(3E)-3-(Methylimino)-2-(prop-2-en-1-ylidene)cyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
918428-24-7 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-methylimino-2-prop-2-enylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-5-8-9(11-2)6-4-7-10(8)12/h3,5H,1,4,6-7H2,2H3 |
Clave InChI |
WKTOZYIHLILAHB-UHFFFAOYSA-N |
SMILES canónico |
CN=C1CCCC(=O)C1=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


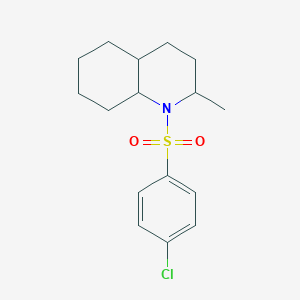
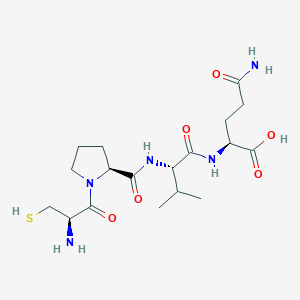
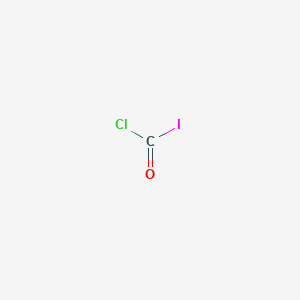
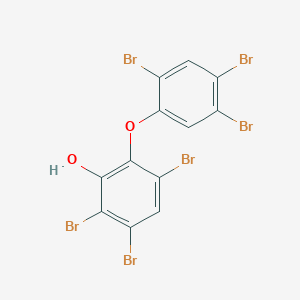

![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
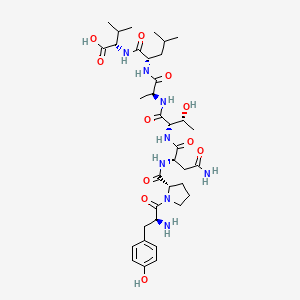
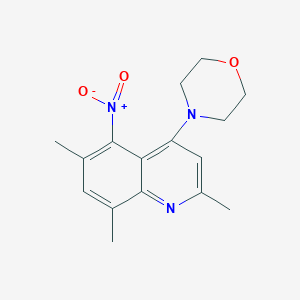


![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
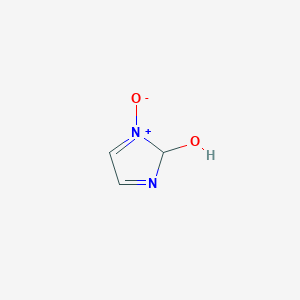
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
